![molecular formula C19H10F5N3OS2 B2919055 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide CAS No. 496018-65-6](/img/structure/B2919055.png)
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide is a complex organic compound notable for its multifaceted applications across various scientific domains. This compound features distinct structural motifs, including cyano, thiophene, pyridine, and acetamide groups, which collectively contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide typically involves multiple steps:
Formation of Pyridine Core: : The synthesis begins with the construction of the pyridine core, which may involve the condensation of suitable aldehydes and amines under basic conditions.
Introduction of Functional Groups: : Subsequent steps incorporate the cyano, thiophene, and trifluoromethyl groups using selective electrophilic aromatic substitution, cyanation, and thiophene coupling reactions, often facilitated by metal catalysts.
Thioether Formation:
Final Coupling: : The final step involves the coupling of the intermediate with N-(2,6-difluorophenyl)acetamide under amide bond-forming conditions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial-scale production of this compound may involve optimization of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfanyl and thiophene moieties, forming sulfoxides and sulfones.
Reduction: : Reduction reactions may target the cyano and pyridine groups, leading to the formation of primary amines and dihydropyridine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the pyridine and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Conditions vary, but common reagents include halogenating agents, Grignard reagents, and transition metal catalysts.
Major Products
Oxidation of the thiophene moiety typically yields thiophene oxides, while reduction of the cyano group forms primary amines. Substitution reactions can produce a wide range of derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide is used as a precursor for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for designing new compounds with tailored properties.
Biology
This compound is employed in biological research to study its interactions with biological targets, including proteins and enzymes. Its structure allows for the exploration of binding affinities and biological activities, contributing to the understanding of biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
Industrially, this compound is utilized in the development of advanced materials and coatings, owing to its chemical stability and functional versatility. It also serves as an intermediate in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, which are involved in various biological pathways. The presence of cyano and trifluoromethyl groups enhances its binding affinity and specificity.
Mechanism
Upon binding to its target, 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide modulates the activity of the target protein, leading to altered cellular responses. This modulation can involve inhibition or activation of enzymatic activity, receptor signaling, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-{[3-Cyano-6-(phenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide
2-{[3-Cyano-6-(thiophen-2-yl)-4-(methyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
The presence of both thiophene and difluorophenyl groups sets 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide apart from similar compounds. These groups contribute to its distinct chemical reactivity and biological interactions, offering unique properties for research and industrial applications.
This article delves into the complex nature of this compound, highlighting its synthesis, reactivity, applications, and uniqueness. It's a fascinating compound with a broad range of potentials in science and industry.
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,6-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F5N3OS2/c20-12-3-1-4-13(21)17(12)27-16(28)9-30-18-10(8-25)11(19(22,23)24)7-14(26-18)15-5-2-6-29-15/h1-7H,9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVPPERMKSOJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F5N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-dichloro-3-[(4-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2918972.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2918973.png)
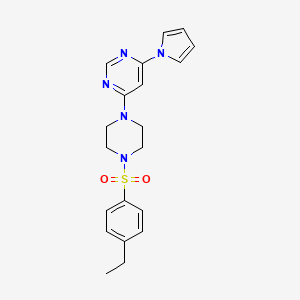
![(2Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2918978.png)
![5-(5-chloro-2-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2918980.png)
![1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE](/img/structure/B2918981.png)
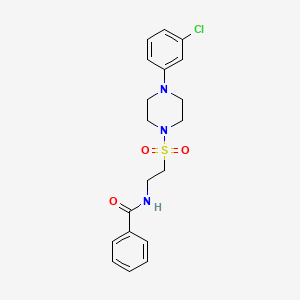
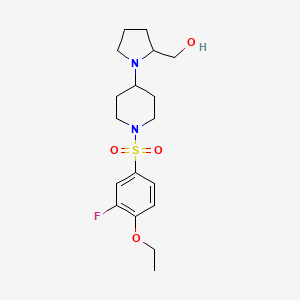
![3-(benzenesulfonyl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B2918986.png)
![1-[2-(Acetylsulfanyl)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B2918987.png)
![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)
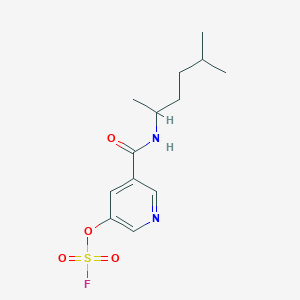
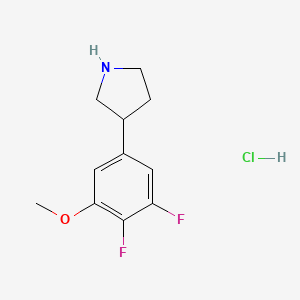
![1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2918992.png)
